
Penamecillin
Descripción general
Descripción
Penamecillin is an acetoxymethyl ester of benzylpenicillin . It is a prodrug that is processed to benzylpenicillin by esterases . It has no detectable teratogenic risk to the fetus .
Synthesis Analysis
Penamecillin, like other penicillins, is produced by Penicillium rubens . The wild strains of this fungus produce a negligible amount of penicillin . The active pharmaceutical intermediate (API), 6-aminopenicillinic acid (6-APA), is synthesized and employed in semisynthetic antibiotic production .Molecular Structure Analysis
The molecular formula of Penamecillin is C19H22N2O6S . Its average mass is 406.453 Da and its monoisotopic mass is 406.119843 Da . It has 3 defined stereocentres .Chemical Reactions Analysis
Penicillin and other β-lactam antibiotics, including Penamecillin, act by inhibiting penicillin-binding proteins, which normally catalyze cross-linking of bacterial cell walls . They inhibit the completion of the synthesis of peptidoglycans, the structural component of the bacterial cell wall .Physical And Chemical Properties Analysis
The physical and chemical properties of Penamecillin include its molecular formula C19H22N2O6S and a molar mass of 406.45 g·mol−1 .Aplicaciones Científicas De Investigación
Safety of Penamecillin in Pregnancy
A study examined the teratogenic potential of penicillin V (oral penamecillin) during pregnancy using data from the Hungarian Case‐Control Surveillance of Congenital Abnormalities between 1980 and 1996. It found no detectable teratogenic risk to the fetus from oral penamecillin treatment during pregnancy, suggesting its safety in this context (Czeizel et al., 1999).
Pharmacokinetics of Penamecillin
Research on the pharmacokinetics of penamecillin in dogs demonstrated that penamecillin, a semi-synthetic penicillin, is rapidly hydrolysed to benzylpenicillin by non-specific esterases. This implies that the chemotherapeutic activity of the drug is identical to that of benzylpenicillin, but with more sustained blood levels observed (Gibaldi & Schwartz, 1966).
Charge Density and Electrostatic Potentials of Penamecillin
A study explored the charge density and experimental electrostatic potentials of active penamecillin and inactive penamecillin-1beta-sulfoxide. This research aids in understanding the chemistry and activity of penicillins, focusing on the amide bond in the beta-lactam ring, which is crucial for the action of penicillins (Wagner et al., 2004).
PenA-Mediated β-Lactam Resistance in Burkholderia pseudomallei
This study investigated the role of the penA gene in β-lactam resistance in Burkholderia pseudomallei, the bacterium causing melioidosis. It found that penA deletion significantly reduced susceptibility to several β-lactams, highlighting the gene's role in resistance and potential implications for penamecillin (Rholl et al., 2011).
Low-Level Resistance to Penicillin in Neisseria gonorrhoeae
A study on the genetics of low-level resistance to penicillin in Neisseria gonorrhoeae revealed mutations at multiple loci, including penA, which led to increased resistance. This provides insights into the mechanisms of antibiotic resistance and the potential impact of penamecillin in such contexts (Sparling et al., 1975).
Conjugation of Penicillin-G with Silver Ions
Research on the conjugation of penicillin G with silver(I) ions to form a new compound showed enhanced antimicrobial activity against Gram-negative bacteria. This suggests a potential new avenue for the development of antibiotics and could have implications for the use of penamecillin (Ketikidis et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
acetyloxymethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-11(22)26-10-27-18(25)15-19(2,3)28-17-14(16(24)21(15)17)20-13(23)9-12-7-5-4-6-8-12/h4-8,14-15,17H,9-10H2,1-3H3,(H,20,23)/t14-,15+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOOMWLTUVBWAW-HLLBOEOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCOC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10243547 | |
| Record name | Penamecillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10243547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
983-85-7 | |
| Record name | Penamecillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=983-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penamecillin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000983857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penamecillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13739 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Penamecillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10243547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Penamecillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENAMECILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0P1YE5581 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-fluoro-3-[2-[4-methoxy-4-[[(S)-phenylsulfinyl]methyl]piperidin-1-yl]ethyl]-1H-indole](/img/structure/B1243936.png)

![3-ethyl-5-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B1243940.png)
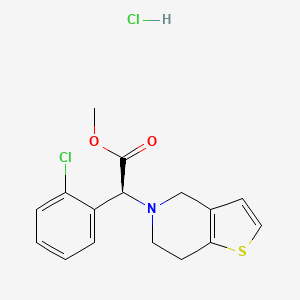
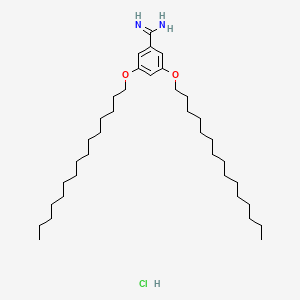

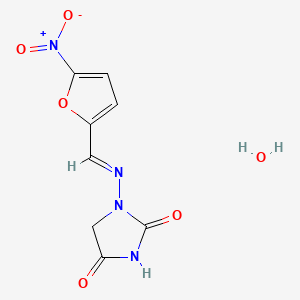
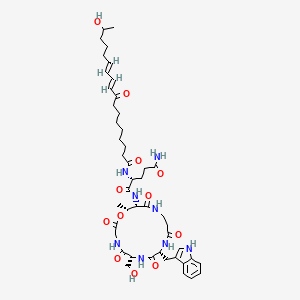



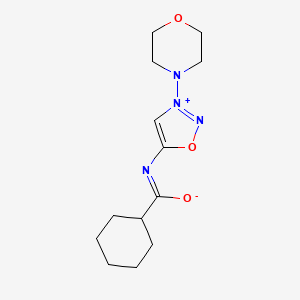

![N,N-dimethyl-N'-{5-[(2-methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-yl}iminoformamide](/img/structure/B1243958.png)